molecular formula C34H67O10P B1228641 Dimyristoyl phosphatidylglycerol CAS No. 57618-28-7

Dimyristoyl phosphatidylglycerol

Cat. No. B1228641
CAS RN: 57618-28-7
M. Wt: 666.9 g/mol
InChI Key: BPHQZTVXXXJVHI-AJQTZOPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditetradecanoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both tetradecanoyl (myristoyl). It is a conjugate acid of a ditetradecanoyl phosphatidylglycerol(1-).

Scientific Research Applications

Biomimetic Unilamellar Vesicles

DMPG has been studied for its role in forming biomimetic unilamellar vesicles (ULVs). Research shows that these vesicles, formed spontaneously in dilute solutions, maintain stability and structural parameters over time. This makes them a potential candidate for biomedical applications like drug delivery and diagnostic imaging (Nieh et al., 2004).

Charge Density and Thermal History Effects

Studies indicate that the morphologies of spontaneously formed ULVs by DMPG are influenced by factors such as charge density and thermal history. These factors affect the size and stability of the ULVs, which can be critical for their practical applications in areas like nanotechnology and medicine (Mahabir et al., 2010).

Conductivity and Bilayer Lipid Membranes

DMPG has been utilized in the study of bilayer lipid membranes (BLMs) on conducting polymer surfaces. The research highlights how different lipid types, including DMPG, can affect the formation and stability of these BLMs, which are important for biosensor applications and biomimetic membrane studies (Shao et al., 2005).

Radiation-Induced Free-Radical Fragmentation

DMPG has been the subject of investigation in the context of radiation-induced reactions. Research demonstrates how Ca2+ ions can influence the free-radical fragmentation of DMPG in model membranes, which is significant for understanding radiation effects on biological membranes (Shadyro et al., 2000).

Morphological Characterization in Bicellar Mixtures

DMPG's role in the structural formation of bicellar mixtures has been studied, providing insights into the spontaneous formation of various structures like vesicles and bicelles. This research contributes to the understanding of lipid-based nanostructures for pharmaceutical and biomedical applications (Li et al., 2013).

Controlled Release Mechanisms

DMPG is key in developing controlled release mechanisms for therapeutic agents. Research has shown that small unilamellar vesicles (SULVs) containing DMPG can entrap and release molecules in a temperature-controlled manner, which is crucial for drug delivery systems (Nieh et al., 2008).

Growth Kinetics in Nanodiscs and Vesicles

Investigations into the growth kinetics of lipid-based nanodiscs and unilamellar vesicles containing DMPG contribute to our understanding of the dynamics of lipid aggregates. This is vital for developing lipid-based nanocarriers in drug delivery (Mahabir et al., 2013).

properties

CAS RN

57618-28-7

Molecular Formula

C34H67O10P

Molecular Weight

666.9 g/mol

IUPAC Name

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31-,32+/m0/s1

InChI Key

BPHQZTVXXXJVHI-AJQTZOPKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC

synonyms

1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol))
1,2-dimyristoyl-sn-glycerol-3-phosphoglycerol
dimyristoyl phosphatidylglycerol
dimyristoylphosphatidylglycerol
DMPG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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